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Abstract

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor with potent
anti-malarial properties. It demonstrates significant inhibitory activity against both Plasmodium
falciparum and human HDACS, targeting multiple stages of the parasite's life cycle. This
document provides detailed application notes and protocols for a suite of in vitro assays to
characterize the activity of FNDR-20123 free base, including its anti-malarial efficacy, HDAC
inhibition profile, and safety assessment.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the
development of novel anti-malarial therapeutics with new mechanisms of action. Histone
deacetylases (HDACSs) have been identified as a promising therapeutic target. FNDR-20123 is
a potent HDAC inhibitor that has shown efficacy against both the asexual and sexual stages of
P. falciparum, indicating its potential to both treat malaria and block its transmission.[1][2][3]
The following protocols and data provide a framework for the in vitro evaluation of FNDR-
20123 and similar compounds.

Data Presentation
Table 1: In Vitro Inhibitory Activity of FNDR-20123
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Target Assay Type IC50 (nM)
Plasmodium falciparum HDAC  Biochemical 31[1][2][3]
Human HDACs (pan) Biochemical 3[1][2][3]
P. falciparum (asexual stage) Cell-based 41[1][2][3]
P. falciparum (male

Cell-based 190[1][2][3]
gametocytes)
P. falciparum (female

Cell-based >5000[4][5]

gametocytes)

Table 2: FNDR-20123 Inhibitory Profile against Human

HDAC Isoforms

HDAC Isoform IC50 (nM)
HDAC1 25[1][2][3]
HDAC?2 29[1][2][3]
HDAC3 2[1][2](3]
HDAC6 11[1][2]13]
HDACS 282[1][2][3]

Table 3: In Vitro Safety Profile of ENDR-20123

Assay Cell Line/System Result (IC50)
Negligible cytotoxicit

Cytotoxicity HepG2, THP-1 919 Y Y
observed[4][5]

hERG Inhibition hERG-expressing cells > 100 uM[4][5]

CYP450 Inhibition

> 25 pM for tested isoforms[4]

Human liver microsomes

[5]

Signaling Pathway
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FNDR-20123 acts by inhibiting histone deacetylases (HDACS), which are crucial enzymes in
the epigenetic regulation of gene expression. By blocking HDACs, FNDR-20123 leads to an
accumulation of acetylated histones, altering chromatin structure and affecting gene
transcription. This disruption of the parasite's epigenetic machinery is believed to be the

primary mechanism of its anti-malarial activity.
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Caption: Mechanism of action of FNDR-20123 as an HDAC inhibitor.
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Caption: In vitro assay workflow for FNDR-20123 characterization.

Plasmodium falciparum Asexual Blood Stage Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays.

Obijective: To determine the 50% inhibitory concentration (IC50) of FNDR-20123 against the
asexual erythrocytic stage of P. falciparum.

Materials:

P. falciparum culture (e.g., 3D7 strain)

Human red blood cells

Complete culture medium (RPMI 1640, AlbouMAX 11, hypoxanthine)
96-well black, clear-bottom microplates

SYBR Green | lysis buffer

FNDR-20123 stock solution (in DMSO)
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» Positive control (e.g., Chloroquine)

e Incubator with gas mixture (5% CO2, 5% 02, 90% N2)

e Fluorescence plate reader

Procedure:

e Synchronize P. falciparum cultures to the ring stage.

e Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

e Serially dilute FNDR-20123 in complete culture medium in a 96-well plate.
e Add the parasite culture to each well.

 Incubate the plates for 72 hours at 37°C in the specialized gas mixture.

o After incubation, lyse the cells by adding SYBR Green | lysis buffer to each well.
e Incubate in the dark at room temperature for 1 hour.

o Measure fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).

o Calculate the percent inhibition relative to untreated controls and determine the 1C50 value
using a dose-response curve.

Gametocyte Functional Viability Assay

This protocol is based on the methods described by Ruecker et al. and is designed to assess
the effect of compounds on the viability of mature male and female gametocytes.[6][7][8][9]

Objective: To determine the IC50 of FNDR-20123 against mature P. falciparum gametocytes.
Materials:
e Mature (Stage V) P. falciparum gametocyte culture

o Gametocyte culture medium
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96-well plates

FNDR-20123 stock solution

Positive control (e.g., primaquine)

Activation medium (e.g., ookinete medium containing xanthurenic acid)

Fluorescence microscope or plate reader with appropriate filters

Procedure:

e Seed mature gametocyte cultures in 96-well plates.

e Add serially diluted FNDR-20123 to the wells and incubate for 48 hours.

o To assess male gametocyte viability, add activation medium to induce exflagellation.

¢ Quantify exflagellation centers using light microscopy or a specific fluorescent dye for male
gametes.

o To assess female gametocyte viability, specific fluorescent markers or downstream
development assays can be employed.

o Calculate the percent inhibition of gamete formation compared to untreated controls and
determine the 1C50.

In Vitro HDAC Inhibition Assay (Fluorometric)

This is a general protocol for a fluorometric HDAC inhibition assay.

Objective: To quantify the inhibitory activity of FNDR-20123 against specific HDAC isoforms.
Materials:

e Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)

e Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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o Assay buffer

e Developer solution

 FNDR-20123 stock solution

» Positive control (e.g., Trichostatin A)
o 96-well black microplates

e Fluorescence plate reader
Procedure:

o Add assay buffer, HDAC substrate, and serially diluted FNDR-20123 to the wells of a 96-well
plate.

« Initiate the reaction by adding the specific recombinant HDAC enzyme to each well.
 Incubate at 37°C for a specified period (e.g., 30-60 minutes).

» Stop the enzymatic reaction and add the developer solution. The developer cleaves the
deacetylated substrate, releasing the fluorophore.

 Incubate for a short period to allow for fluorophore development.
o Measure fluorescence intensity (excitation: ~360 nm, emission: ~460 nm).

o Calculate the percent inhibition and determine the IC50 value.

In Vitro Safety Assays

a) Cytotoxicity Assay (MTT or WST-1):
o Objective: To assess the general cytotoxicity of FNDR-20123.
e Cell Lines: HepG2 (human liver carcinoma) and THP-1 (human monocytic) cells.

e Procedure:
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[e]

Seed cells in a 96-well plate and allow them to adhere overnight.

o

Treat cells with a range of concentrations of FNDR-20123 for 24-48 hours.

[¢]

Add MTT or WST-1 reagent to each well and incubate.

[¢]

Measure the absorbance at the appropriate wavelength.

[e]

Calculate cell viability as a percentage of the untreated control.
b) hERG Inhibition Assay:

o Objective: To evaluate the potential for FNDR-20123 to cause cardiac arrhythmias by
inhibiting the hERG potassium channel.

o Method: Automated patch-clamp or fluorescence-based thallium flux assays using hERG-
expressing cell lines (e.g., HEK293).[1][3][10][11]

e Procedure: The specific protocol will depend on the chosen platform, but generally involves
exposing the cells to various concentrations of FNDR-20123 and measuring the hERG
channel current or ion flux.

c) CYP450 Inhibition Assay:

» Objective: To assess the potential for drug-drug interactions by determining if FNDR-20123
inhibits major cytochrome P450 enzymes.[2][4][12]

e System: Human liver microsomes.
e Procedure:

o Incubate human liver microsomes with specific CYP isoform probe substrates and a range
of FNDR-20123 concentrations.

o I|nitiate the reaction with NADPH.

o After a set incubation time, stop the reaction.
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o Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

o Determine the IC50 of FNDR-20123 for each CYP isoform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11936684#fndr-20123-free-base-in-vitro-assay-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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